REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[N:7]=[CH:6]1)#[N:2].[H][H]>CO.[Pt]=O>[C:1]([CH2:3][CH2:4][N:5]1[CH:9]=[C:8]([NH2:10])[N:7]=[CH:6]1)#[N:2]
|
Name
|
|
Quantity
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3.32 g
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Type
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reactant
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Smiles
|
C(#N)CCN1C=NC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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50 mg
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Type
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catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration through Celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN1C=NC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |